

Application Notes and Protocols for In Vitro CG428 Treatment

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Compound of Interest

Compound Name: CG428
Cat. No.: B15620550

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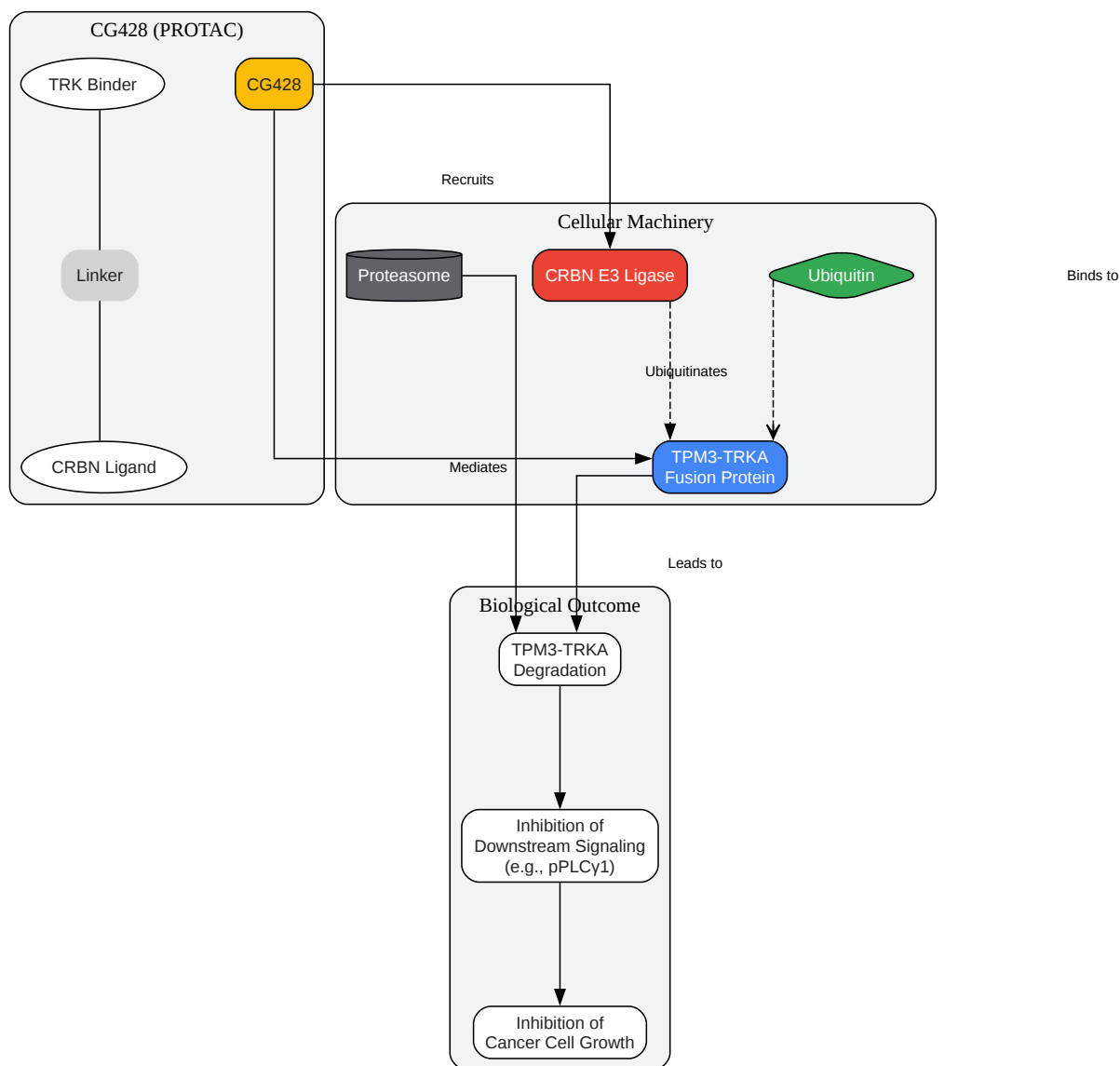
For Researchers, Scientists, and Drug Development Professionals

Introduction

CG428 is a potent and selective first-in-class degrader of Tropomyosin Receptor Kinase (TRK). [1][2][3][4][5] It functions as a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule that induces the degradation of a target protein through the ubiquitin-proteasome system. [1][2][5] **CG428** specifically targets the TPM3-TRKA fusion protein, an oncogenic driver in various cancers, including colorectal carcinoma. [1][2][5] These application notes provide a summary of the in vitro activity of **CG428** and detailed protocols for its use in cell-based assays.

Mechanism of Action

CG428 is designed to simultaneously bind to the TRKA kinase domain and the E3 ubiquitin ligase cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of the TPM3-TRKA fusion protein, marking it for degradation by the proteasome. The degradation of TPM3-TRKA leads to the inhibition of downstream signaling pathways, such as the PLC γ 1 pathway, and subsequently suppresses cancer cell growth. [1][2][5]



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Figure 1: Mechanism of action of **CG428** as a TRK degrader.

Quantitative Data Summary

The in vitro efficacy of **CG428** has been evaluated in the KM12 colorectal carcinoma cell line, which harbors the TPM3-TRKA fusion. The key quantitative metrics are summarized in the table below.

Parameter	Cell Line	Value	Description
DC50	KM12	0.36 nM	Concentration for 50% degradation of TPM3-TRKA protein.
IC50 (pPLCy1)	KM12	0.33 nM	Concentration for 50% inhibition of PLCy1 phosphorylation.
IC50 (Cell Growth)	KM12	2.9 nM	Concentration for 50% inhibition of cell growth.
Kd (TRKA)	-	1 nM	Binding affinity for TRKA.
Kd (TRKB)	-	28 nM	Binding affinity for TRKB.
Kd (TRKC)	-	4.2 nM	Binding affinity for TRKC.

Experimental Protocols

The following are representative protocols for the in vitro evaluation of **CG428**, based on the methodologies described in the primary literature.

Cell Culture

- Cell Line: KM12 (human colorectal carcinoma)
- Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay

This protocol is for determining the IC₅₀ of **CG428** for cell growth inhibition.

- Materials:
 - KM12 cells
 - Complete culture medium
 - **CG428** stock solution (e.g., 10 mM in DMSO)
 - 96-well clear bottom white plates
 - CellTiter-Glo® Luminescent Cell Viability Assay kit
 - Luminometer
- Procedure:
 - Trypsinize and count KM12 cells.
 - Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
 - Incubate overnight to allow for cell attachment.
 - Prepare serial dilutions of **CG428** in complete medium.
 - Add 100 µL of the diluted **CG428** to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
 - Incubate the plate for 72 hours at 37°C.
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

- Add 100 μ L of CellTiter-Glo® reagent to each well.
- Mix on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer.
- Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of **CG428** and fitting the data to a four-parameter logistic curve.

Western Blot for TPM3-TRKA Degradation

This protocol is for determining the DC50 of **CG428**.

- Materials:
 - KM12 cells
 - 6-well plates
 - **CG428** stock solution
 - RIPA lysis buffer supplemented with protease and phosphatase inhibitors
 - BCA Protein Assay kit
 - SDS-PAGE gels and running buffer
 - Transfer buffer and PVDF membrane
 - Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 - Primary antibodies (e.g., anti-TRKA, anti- β -actin)
 - HRP-conjugated secondary antibody
 - Enhanced chemiluminescence (ECL) substrate

- Imaging system
- Procedure:
 - Seed KM12 cells in 6-well plates and grow to 70-80% confluency.
 - Treat cells with various concentrations of **CG428** for a specified time (e.g., 24 hours).
 - Wash cells with ice-cold PBS and lyse with RIPA buffer.
 - Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
 - Determine the protein concentration of the supernatant using the BCA assay.
 - Normalize protein concentrations and prepare samples with Laemmli buffer.
 - Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-TRKA) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - Add ECL substrate and visualize the protein bands using an imaging system.
 - Re-probe the membrane with a loading control antibody (e.g., anti-β-actin).
 - Quantify the band intensities and calculate the DC50 value.

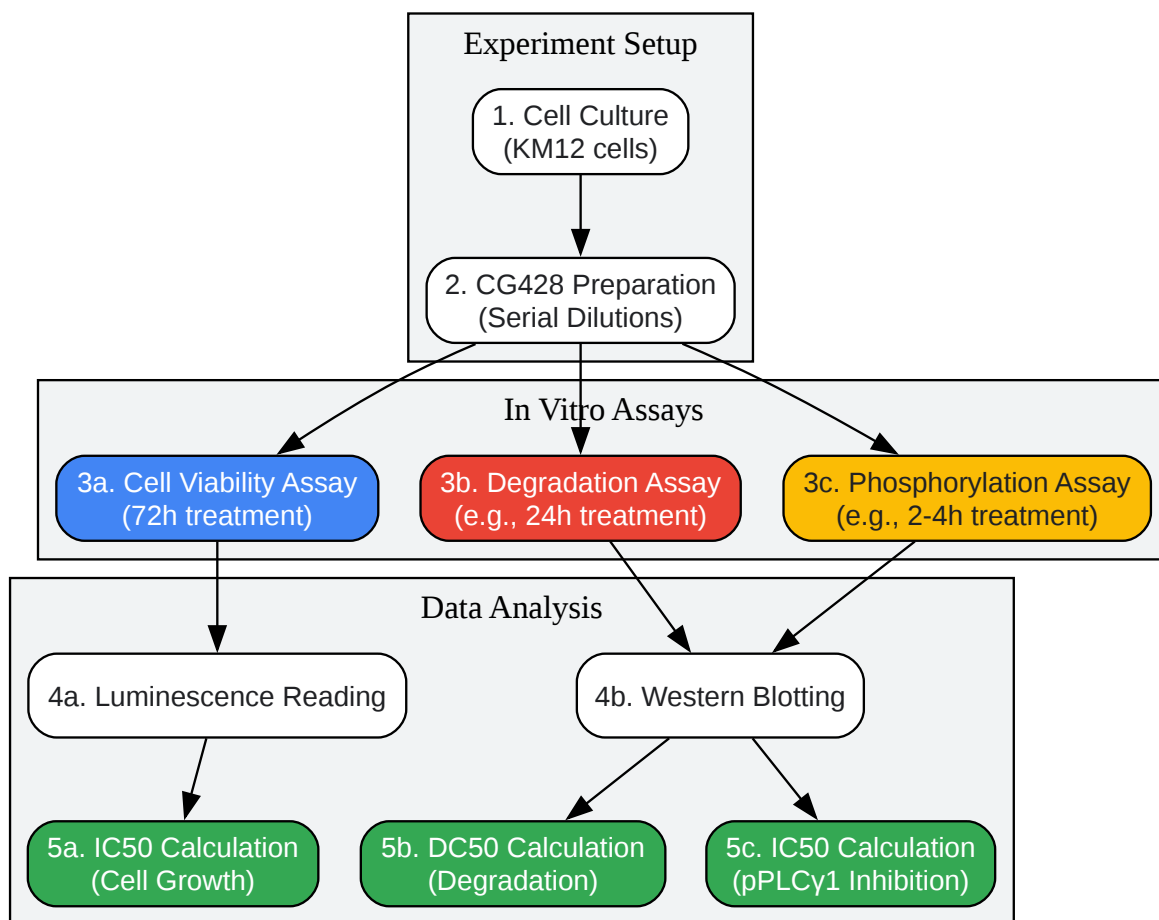
PLCy1 Phosphorylation Assay

This protocol is for determining the IC₅₀ of **CG428** for the inhibition of PLCy1 phosphorylation.

- Materials:
 - KM12 cells
 - **CG428** stock solution
 - Lysis buffer for phospho-proteins
 - Primary antibodies (anti-phospho-PLCy1, anti-total-PLCy1)
 - Other materials as for Western Blot.
- Procedure:
 - Follow the procedure for Western Blotting (steps 1-5).
 - It is recommended to starve the cells in serum-free media for a few hours before treatment to reduce basal phosphorylation levels.
 - Treat cells with different concentrations of **CG428** for a shorter duration (e.g., 2-4 hours).
 - Proceed with SDS-PAGE, protein transfer, and membrane blocking as described above.
 - Incubate the membrane with the anti-phospho-PLCy1 primary antibody.
 - After visualization, the membrane can be stripped and re-probed with an antibody against total PLCy1 to confirm equal protein loading.
 - Quantify the band intensities of phospho-PLCy1 relative to total PLCy1.
 - Calculate the IC₅₀ for phosphorylation inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of **CG428**.



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Figure 2: General workflow for in vitro testing of **CG428**.

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References

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